molecular formula C22H18F3N5O7S B11473707 N-(4-{[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}phenyl)acetamide

N-(4-{[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}phenyl)acetamide

Cat. No.: B11473707
M. Wt: 553.5 g/mol
InChI Key: AAJRNGVGCMMRDS-UHFFFAOYSA-N
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Description

N-(4-{[1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]SULFAMOYL}PHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a pyrrolopyrimidine core, a methoxyphenyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of N-(4-{[1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]SULFAMOYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrrolopyrimidine core. This can be achieved through a series of condensation reactions involving appropriate precursors. The methoxyphenyl and trifluoromethyl groups are then introduced through substitution reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-{[1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]SULFAMOYL}PHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(4-{[1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]SULFAMOYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, N-(4-{[1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]SULFAMOYL}PHENYL)ACETAMIDE is unique due to its combination of a pyrrolopyrimidine core, methoxyphenyl group, and trifluoromethyl group. Similar compounds include:

    N-(4-{[1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]SULFAMOYL}PHENYL)ACETAMIDE: Lacks the trifluoromethyl group.

    N-(4-{[1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-5-(METHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]SULFAMOYL}PHENYL)ACETAMIDE: Contains a methyl group instead of a trifluoromethyl group.

Properties

Molecular Formula

C22H18F3N5O7S

Molecular Weight

553.5 g/mol

IUPAC Name

N-[4-[[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C22H18F3N5O7S/c1-11(31)26-12-3-9-15(10-4-12)38(35,36)29-21(22(23,24)25)16-17(27-19(21)33)30(20(34)28-18(16)32)13-5-7-14(37-2)8-6-13/h3-10,29H,1-2H3,(H,26,31)(H,27,33)(H,28,32,34)

InChI Key

AAJRNGVGCMMRDS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)C4=CC=C(C=C4)OC)C(F)(F)F

Origin of Product

United States

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